molecular formula C28H21N3O3S2 B2467988 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394230-05-8

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2467988
CAS RN: 394230-05-8
M. Wt: 511.61
InChI Key: FKMZPUANGWOTPX-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups, including a benzamide, a benzo[d]thiazole, and an indoline group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfur in the thiazole ring could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and make it relatively nonpolar .

Scientific Research Applications

Photophysics and Solvent Effects

The compound exhibits intriguing photophysical properties influenced by solvent polarity. Specifically, it demonstrates an excited-state intramolecular proton transfer (ESIPT) characteristic, leading to dual fluorescence (enol emission and keto emission) in solution. However, in solid-state thin films, only one type of emission is observed . The solvent effect on the hydrogen bond dynamical process has been theoretically analyzed, revealing that solvent polarity impacts excited-state hydrogen bonds and proton transfers. Understanding these mechanisms can aid in developing new products for optoelectronics and analytical tools.

Difluoroboron Complexes

Researchers have synthesized difluoroboron complexes of aromatic imidazole-functionalized ligands linked to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reactions. These complexes exhibit significant blue shifts and enhanced emission compared to the ligands. The restricted conformational changes in the solid state contribute to these properties. Such complexes hold promise for applications in optoelectronic devices and materials .

Relationship Between Molecular Structure and Optoelectronic Properties

Systematic experimental and theoretical studies have explored the photophysical, electrochemical, and thermal stability properties of ligands and their difluoroboron complexes. The presence of ESIPT in solution leads to dual fluorescence, while in the solid state, only one emission is observed. The complexes exhibit pronounced blue shifts and enhanced emission due to restricted conformational changes. Investigating the interplay between molecular structure and optoelectronic properties is crucial for designing novel materials .

Future Directions

Further studies could be conducted to determine the exact physical and chemical properties of this compound, as well as its potential uses. For example, it could be interesting to explore its potential biological activity given the presence of several functional groups that are often found in biologically active compounds .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3S2/c32-27(29-22-8-5-7-21(18-22)28-30-24-9-2-4-11-26(24)35-28)20-12-14-23(15-13-20)36(33,34)31-17-16-19-6-1-3-10-25(19)31/h1-15,18H,16-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZPUANGWOTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

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